tert-butyl N-Boc-4-methylene-L-prolinate
Description
Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis
The pyrrolidine ring is a privileged structural motif in both synthetic and medicinal chemistry. rsc.org Chiral substituted pyrrolidines are frequently found in a wide array of biologically active natural and synthetic compounds. nih.govresearchgate.net This five-membered nitrogen-containing heterocycle provides a rigid and stereochemically defined framework, making it an ideal scaffold for asymmetric transformations. nih.govresearchgate.net
The importance of the pyrrolidine scaffold is underscored by its prevalence in organocatalysis, where it can efficiently and enantioselectively promote various chemical reactions, often in an environmentally friendly manner by avoiding the use of metals. researchgate.net The conformational rigidity of the pyrrolidine ring plays a crucial role in transferring stereochemical information during a reaction, leading to high levels of enantioselectivity. nih.gov Furthermore, simple modifications to the pyrrolidine core can lead to dramatic changes in physicochemical properties and reactivity, allowing for the fine-tuning of catalysts for specific applications. researchgate.net This versatility has established pyrrolidine-based catalysts as dominant players in asymmetric synthesis over the past several decades. researchgate.net
Table 1: Key Attributes of Pyrrolidine Scaffolds in Asymmetric Synthesis
| Attribute | Significance |
|---|---|
| Rigid Conformation | Provides a well-defined three-dimensional structure essential for effective stereocontrol. nih.gov |
| Chiral Pool Availability | Naturally occurring proline provides a readily available source of chirality. nih.gov |
| Tunable Properties | Simple substitutions on the ring allow for modification of steric and electronic properties. researchgate.net |
| Catalytic Versatility | Effective in a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.gov |
Role of N-Protected Proline Derivatives as Chiral Building Blocks
The protection of the nitrogen atom in proline and its derivatives is a critical strategy in organic synthesis. This modification enhances their utility as chiral building blocks by preventing unwanted side reactions and allowing for controlled, sequential chemical transformations. One of the most commonly used protecting groups is the tert-butyloxycarbonyl (Boc) group. guidechem.comchemimpex.com
N-Boc-proline derivatives are widely used in peptide synthesis. ontosight.ai The Boc group is stable under many reaction conditions but can be easily removed with acids like trifluoroacetic acid, allowing for the stepwise elongation of a peptide chain. ontosight.ai This protecting group enhances the stability and solubility of the proline derivative, making it an ideal component for complex chemical reactions. chemimpex.com The use of N-protected prolines is crucial for introducing the unique structural constraints of the proline residue into peptides and proteins, which is vital for their biological activity. ontosight.ainih.gov
Beyond peptide synthesis, N-protected proline derivatives are versatile intermediates for creating a wide range of other important molecules. For example, they serve as precursors for various substituted pyrrolidines used in drug development and the creation of novel therapeutic agents. chemimpex.com The strategic use of protecting groups like Boc enables chemists to perform modifications on other parts of the proline molecule, such as the carboxyl group or the pyrrolidine ring itself, without interference from the reactive amine group. nih.gov
Overview of tert-butyl N-Boc-4-methylene-L-prolinate in Contemporary Organic Chemistry
This compound is a specific substituted proline derivative that has garnered attention as a versatile building block in modern organic synthesis. nih.gov This compound incorporates several key structural features: an L-proline core, which provides chirality; an N-Boc protecting group for controlled reactivity; a tert-butyl ester at the carboxyl group; and a methylene (B1212753) group at the 4-position of the pyrrolidine ring. nih.govontosight.ai
The exocyclic methylene group offers a reactive handle for a variety of chemical transformations, making it a valuable synthon for creating more complex molecules. ontosight.ai 4-Methylene substituted proline derivatives are valuable starting materials in medicinal chemistry. nih.gov For instance, tert-butyl (S)-4-methyleneprolinate has been utilized as a precursor in the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the industrial production of the antiviral drug ledipasvir. nih.gov
The presence of the methylene group introduces conformational constraints and provides a site for further functionalization, which is highly desirable in drug design. nih.gov Research has shown that Boc-4-methylene-L-proline is a valuable building block for synthesizing peptides and other biologically active compounds. chemimpex.com Its unique structure allows for modifications that can enhance the efficacy and selectivity of drug candidates. chemimpex.com It has found applications in peptide synthesis, drug development, and even in bioconjugation to attach biomolecules to therapeutic agents. chemimpex.com
The synthesis of this class of compounds can be achieved through various methods, including catalytic enantioselective approaches that ensure high stereochemical purity. nih.gov The development of such synthetic routes is crucial for accessing enantiopure 4-substituted proline scaffolds for pharmaceutical applications. nih.gov
Table 2: Structural Features and Synthetic Utility of this compound
| Structural Feature | Role in Synthesis |
|---|---|
| L-Proline Core | Provides the fundamental chiral framework. |
| N-Boc Group | Protects the nitrogen atom, enabling controlled, stepwise reactions. guidechem.com |
| tert-Butyl Ester | Protects the carboxylic acid, offering an alternative deprotection strategy to other esters. |
| 4-Methylene Group | Acts as a reactive site for further chemical modifications and introduces conformational rigidity. nih.govontosight.ai |
Structure
3D Structure
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
ditert-butyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(12(17)19-14(2,3)4)16(9-10)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3/t11-/m0/s1 |
InChI Key |
YGOWHMIOSLSPJC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Tert Butyl N Boc 4 Methylene L Prolinate
Precursor Selection and Initial Functionalization
The synthesis of tert-butyl N-Boc-4-methylene-L-prolinate typically commences from readily available and enantiopure starting materials. The choice of precursor is critical as it establishes the core stereochemistry of the final product. L-Proline and its derivatives, particularly 4-hydroxy-L-proline, serve as the most common starting points for these synthetic endeavors.
Derivation from L-Proline and 4-Hydroxy-L-proline
The most direct precursors for synthesizing 4-substituted prolines are L-proline and (2S,4R)-4-hydroxy-L-proline, also known as trans-4-hydroxy-L-proline. nih.govmdpi.com The latter is particularly advantageous for introducing functionality at the C4 position. A common strategy involves the oxidation of the hydroxyl group in a protected 4-hydroxy-L-proline derivative to form a 4-keto intermediate, N-Boc-4-carbonyl-L-proline methyl ester. guidechem.com This ketone then serves as a key electrophilic center for the subsequent introduction of the methylene (B1212753) group.
For instance, a synthetic pathway can begin with the protection of the nitrogen atom of (cis)-4-hydroxy-L-proline, followed by oxidation of the alcohol. mdpi.com One effective oxidation method employs a combination of trichloroisocyanuric acid (TCICA) and TEMPO in ethyl acetate to yield the corresponding ketone. mdpi.com This intermediate is pivotal for accessing the target 4-methylene structure.
When starting from L-proline itself, initial steps involve the protection of both the amine and carboxylic acid functionalities before any modification at the C4 position can be attempted. This route is generally less direct for 4-substitution compared to the use of 4-hydroxy-L-proline.
Introduction and Role of the N-Boc Protecting Group
In peptide synthesis and the synthesis of amino acid derivatives, the protection of the α-amino group is essential to prevent undesired side reactions, such as uncontrolled polymerization. peptide.com The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. peptide.comyoutube.com
The Boc group is typically introduced by reacting the amino acid, such as L-proline or its 4-hydroxy derivative, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) or 1,1,3,3-tetramethylguanidine. orgsyn.orgrsc.orgchemicalbook.com The reaction proceeds via nucleophilic attack of the proline's secondary amine on a carbonyl carbon of (Boc)₂O.
The primary role of the N-Boc group in the synthesis of this compound is to deactivate the nucleophilicity of the nitrogen atom. This ensures that subsequent reactions, such as the oxidation of the hydroxyl group or the olefination of the ketone, occur selectively at the desired position without interference from the amine. youtube.com The steric bulk of the Boc group can also influence the stereochemical outcome of subsequent reactions.
Construction of the 4-Methylene Moiety
The introduction of the exocyclic double bond at the C4 position is the defining step in the synthesis of 4-methylene-L-prolinate. This is primarily achieved through olefination reactions on a 4-keto-proline intermediate, although other alkylation-based strategies have also been explored.
Olefination Strategies
The most common method for converting the 4-keto group into a methylene group is the Wittig reaction. mdpi.comguidechem.com This strategy involves the reaction of the N-Boc-4-carbonyl-L-proline ester with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base.
Research has shown that various conditions can be employed for this transformation. For example, heating the 4-keto intermediate with a combination of propyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (B87167) (DMSO) has been successful in related syntheses. mdpi.com Another approach utilized the Wittig-Horner olefination with LHDMS as the base, which provided a high yield of the desired alkene. guidechem.com Tebbe's reagent has also been noted as a potential alternative for this olefination step. guidechem.com
| Reagent/Base System | Intermediate | Product | Yield | Reference |
|---|---|---|---|---|
| Propyltriphenylphosphonium bromide / NaH in DMSO | N-Cbz-4-keto-L-proline derivative | 4-Propylidene-L-proline derivative | Successful conversion | mdpi.com |
| Wittig-Horner reagent / LHDMS | N-Boc-4-carbonyl-L-proline methyl ester | N-Boc-4-(alkoxycarbonylmethylene)-L-proline methyl ester | 85% | guidechem.com |
| Tebbe's reagent | N-Boc-4-carbonyl-L-proline methyl ester | N-Boc-4-methylene-L-prolinate derivative | 25% | guidechem.com |
Alkylation Approaches for Methylene Introduction
Alternative strategies to olefination include alkylation reactions. A notable example is a one-pot double allylic alkylation of a glycine (B1666218) imine analog. nih.gov This method, while not a direct introduction of a methylene group onto a pre-existing proline ring, constructs the 4-methylene-substituted pyrrolidine (B122466) ring itself. The reaction utilizes an imine of a glycine ester and an allylic dihalide in the presence of a chiral phase-transfer catalyst to build the functionalized proline scaffold. nih.gov This approach is particularly powerful for establishing stereochemistry during the ring formation process.
Stereoselective and Enantioselective Synthesis Pathways
Maintaining the L-stereochemistry at the C2 position and controlling the stereochemical environment during the synthesis is crucial. The use of enantiopure starting materials like L-proline or 4-hydroxy-L-proline ensures the correct configuration at C2 from the outset.
A significant advancement in this area is the development of catalytic, enantioselective methods. One such method describes the preparation of the (S)-4-methyleneproline scaffold via a one-pot double allylic alkylation of a glycine imine analogue. nih.gov This reaction is conducted under phase-transfer catalysis (PTC) conditions using a chinchonidine-derived catalyst. nih.gov This approach not only constructs the ring but also sets the desired stereochemistry with high enantioselectivity.
| Reactants | Catalyst | Reaction Type | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Glycine imine analogue, Allylic dibromide | Chinchonidine-derived phase-transfer catalyst | One-pot double allylic alkylation | (S)-4-methyleneprolinate derivative | First catalytic enantioselective preparation | nih.gov |
The diastereoselectivity of alkylation reactions on proline enolates has also been studied extensively. The outcome can depend on factors such as the N-protecting group and the specific alkylating reagent used, allowing for controlled synthesis of various 4-substituted proline analogues. nih.gov While these studies often focus on other C4 substituents, the principles of stereocontrol are directly applicable to the synthesis of complex proline derivatives.
Chiral Pool Applications in its Synthesis
A prevalent and efficient strategy for the synthesis of enantiomerically pure proline derivatives involves the use of readily available chiral starting materials, a concept known as the chiral pool approach. For this compound, the most common chiral precursor is (2S,4R)-4-hydroxy-L-proline. This amino acid provides the necessary (S)-stereochemistry at the C2 position, which is retained throughout the synthetic sequence.
The synthesis typically begins with the protection of the amine and carboxylic acid functionalities of 4-hydroxy-L-proline. The nitrogen is commonly protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified, often as a methyl or tert-butyl ester. The critical step is the conversion of the 4-hydroxyl group into a carbonyl group to form an N-Boc-4-oxo-L-proline ester intermediate guidechem.com. This oxidation sets the stage for the introduction of the methylene group.
Catalytic Enantioselective Preparations (e.g., Phase-Transfer Catalysis)
Catalytic enantioselective methods offer an elegant and atom-economical approach to chiral compounds. For the synthesis of the 4-methylene-L-prolinate scaffold, phase-transfer catalysis (PTC) has emerged as a particularly successful strategy nih.gov. This methodology typically involves the alkylation of a prochiral glycine equivalent in the presence of a chiral phase-transfer catalyst.
A notable example is the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold via a one-pot double allylic alkylation of a glycine imine ester nih.gov. In this approach, an imine of glycine tert-butyl ester is reacted with an excess of 3-bromo-2-(bromomethyl)-1-propene. The reaction is mediated by a chiral cinchona alkaloid-derived catalyst, such as a chinchonidine derivative, under phase-transfer conditions (e.g., a biphasic system of toluene/dichloromethane and aqueous potassium hydroxide) nih.gov.
The chiral catalyst forms a tight ion pair with the enolate of the glycine imine, effectively shielding one face of the nucleophile. This directs the sequential alkylations to occur stereoselectively, ultimately leading to the formation of the chiral pyrrolidine ring with high enantiomeric excess (% ee) nih.govacs.org. The use of pseudoenantiomeric catalysts, such as cinchonidine and cinchonine, allows for direct access to either the (S) or (R) enantiomer of the product, demonstrating the flexibility of this approach acs.org. This method represents the first catalytic enantioselective preparation of these valuable unsaturated proline derivatives nih.gov.
Optimization of Reaction Conditions and Process Development
The efficiency, selectivity, and scalability of the synthesis of this compound are critically dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the selection of catalysts and reagents.
Solvent Effects and Temperature Regimes
The solvent system can profoundly influence reaction outcomes, affecting solubility, reaction rates, and stereoselectivity. In phase-transfer catalyzed syntheses of the 4-methyleneproline (B1208900) core, a mixture of organic solvents is often employed. For example, a combination of toluene and dichloromethane (CH₂Cl₂) has been successfully used, providing a suitable medium for both the organic-soluble substrates and the catalyst nih.gov. In some cases, unexpected cyclization has been observed when the reaction intermediate was dissolved in chloroform (CDCl₃), indicating that the solvent can play a direct role in the reaction mechanism nih.gov.
Temperature is another critical variable. The enantioselectivity of asymmetric reactions is often enhanced at lower temperatures. The double allylic alkylation under PTC conditions, for instance, is typically initiated at a reduced temperature of -20 °C to maximize stereocontrol nih.gov. In contrast, other transformations, such as thermal Curtius rearrangements explored in the synthesis of proline analogs, may require heating to reflux in solvents like acetonitrile or toluene to proceed acs.org.
The following table summarizes the impact of different temperature and solvent conditions on related proline syntheses.
| Reaction Type | Solvent(s) | Temperature | Outcome/Observation |
| PTC Alkylation | Toluene / CH₂Cl₂ | -20 °C | Optimized for high enantioselectivity in the formation of the methylene proline scaffold nih.gov. |
| Intermediate Cyclization | CDCl₃ | Room Temp. | Spontaneous cyclization of a mono-alkylated intermediate was observed nih.gov. |
| Curtius Rearrangement | Acetonitrile, Toluene, Dioxane | Reflux | High temperature required to initiate the rearrangement acs.org. |
| Hydrogenation | Water | 40 °C | Used for the reduction of a double bond in a related proline derivative nih.gov. |
Catalyst and Reagent Selection for Efficiency
The choice of catalyst and reagents is paramount for achieving high yield and enantioselectivity. In the enantioselective synthesis of the (S)-4-methyleneproline scaffold, cinchona alkaloid-derived phase-transfer catalysts are crucial. The structure of the catalyst, such as the specific chinchonidine derivative used, directly influences the stereochemical outcome nih.gov. The pseudoenantiomeric pairing of catalysts derived from cinchonidine and cinchonine provides a powerful tool for accessing both enantiomeric series of the final product acs.org.
Reagent selection also dictates the reaction pathway and efficiency. In the synthesis of 4-substituted prolines, a PTC-catalyzed Michael addition was found to be a more direct and efficient route compared to a Ring-Closing Metathesis (RCM) approach acs.org. For the olefination of the N-Boc-4-carbonyl-L-proline intermediate, the choice of reagent significantly impacts the yield. A Wittig-Horner olefination using lithium hexamethyldisilazide (LHMDS) as the base was found to provide a better yield (85%) compared to the Peterson olefination for a similar transformation guidechem.com.
The table below details the selection of different catalysts and reagents and their effect on the synthesis.
| Synthetic Step | Catalyst/Reagent | Base/Conditions | Yield/Selectivity |
| Enantioselective Alkylation | Cinchonidine-derived PTC | 50% aq. KOH | High enantiomeric excess (% ee) achieved nih.govacs.org. |
| Olefination | Wittig-Horner Reagents | LHMDS | High yield (85%) reported for the formation of the methylene group guidechem.com. |
| Olefination | Tebbe's Reagent | N/A | Smooth reaction affording the product as a single enantiomer guidechem.com. |
| Hydrogenation | 10% Pd/C | H₂ atmosphere | High diastereoselectivity observed in the reduction of the double bond nih.govacs.org. |
Alternative Synthetic Routes to this compound Analogs
The synthetic methodologies developed for this compound can be adapted to create a variety of structurally related analogs, which are valuable for structure-activity relationship (SAR) studies in drug discovery. These analogs often feature different substituents at the 4-position of the proline ring.
One versatile approach starts from the common intermediate, N-Boc-4-oxo-L-proline methyl ester, derived from 4-hydroxy-L-proline guidechem.com. Instead of olefination, this keto-ester can undergo various other transformations. For example, reduction of the ketone can lead to the diastereomeric cis-4-hydroxy-L-proline derivative. Subsequent deoxyfluorination can then provide access to trans-4-fluoro-L-proline analogs guidechem.com.
Furthermore, the exocyclic double bond of the 4-methylene-prolinate itself serves as a handle for further functionalization. For instance, cyclopropanation of the methylene group leads to the synthesis of spirocyclic proline analogs, such as N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral agent ledipasvir nih.gov.
Diastereoselective alkylation of N-Boc-4-silyloxyproline esters provides another route to a range of 4-alkyl substituted proline analogs nih.gov. The stereochemical outcome can be controlled by the choice of N-protecting group and the electrophile, allowing for the synthesis of diverse derivatives nih.gov. Additionally, a divergent approach starting from hydroxyproline (B1673980) has been used to prepare cis- and trans-4-trifluoromethyl-L-proline through stereocontrolled hydrogenation of a key pyrroline intermediate researchgate.net. These alternative routes demonstrate the flexibility of proline chemistry in generating a wide array of analogs with tailored structural features.
Chemical Transformations and Reactivity Profile of Tert Butyl N Boc 4 Methylene L Prolinate
Reactions Involving the Pyrrolidine (B122466) Ring System
The saturated pyrrolidine ring of tert-butyl N-Boc-4-methylene-L-prolinate is generally a stable scaffold under many reaction conditions. wikipedia.org However, the carbons alpha to the nitrogen and the carbonyl group possess enhanced reactivity. The most significant transformation involving the ring itself is the functionalization at the C-2 position.
By treating N-Boc protected proline derivatives with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), an enolate can be generated at the C-2 position. This enolate can then react with various electrophiles, allowing for the stereoselective introduction of substituents. nih.gov This approach is fundamental for synthesizing α-substituted proline analogues. nih.gov
Furthermore, the rigid, cyclic nature of the pyrrolidine ring can influence the stereochemical outcome of reactions on adjacent functional groups. In certain cases, such as with related quaternary proline derivatives undergoing Curtius rearrangements, the steric hindrance and conformational constraints imposed by the ring can lead to unexpected reaction pathways, including ring-opening, instead of the anticipated product. acs.org
Transformations at the 4-Methylene Position
The exocyclic double bond at the C-4 position is the most reactive site for transformations, serving as a versatile handle for introducing a variety of substituents and for constructing more complex molecular architectures.
Hydrogenation and Reduction Reactions
The 4-methylene group can be readily reduced via catalytic hydrogenation to afford the corresponding (4S)-methylproline derivative. This transformation effectively saturates the double bond, converting the planar sp² carbon into a new stereocenter. The stereoselectivity of the hydrogenation is often directed by the pre-existing chiral center at C-2. nih.gov A common catalytic system for this reaction is palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This method is crucial for accessing stereochemically defined 4-methylproline scaffolds, which are important in peptide chemistry. nih.gov
| Catalyst | Hydrogen Source | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas | 40 °C, 48 h | 4-methylproline derivative | nih.gov |
| Various Chiral Catalysts | H₂ gas | Varies | cis- or trans-4-substituted proline | nih.gov |
Electrophilic Additions to the Double Bond
The electron-rich nature of the double bond makes it susceptible to attack by various electrophiles. A notable example is the hydroboration reaction, which allows for the anti-Markovnikov addition of a boron reagent across the double bond. Treatment of this compound with 9-borabicyclononane (B1260311) (9-BBN) yields a stable organoborane intermediate. ethz.ch This intermediate is highly valuable as it can undergo subsequent reactions, such as palladium-catalyzed Suzuki cross-coupling with aryl halides. This two-step sequence provides a powerful method for synthesizing novel 4-(arylmethyl)proline derivatives. ethz.ch
Another important electrophilic addition is dibromocyclopropanation. The reaction of the 4-methylene group with sodium tribromoacetate (B1203011) generates a dibromocarbene in situ, which adds to the double bond to form a spirocyclic dibromocyclopropane ring system. nih.gov This transformation is a key step in the synthesis of the antiviral agent Ledipasvir. nih.gov
| Reaction Type | Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|
| Hydroboration-Suzuki Coupling | 1) 9-BBN; 2) Aryl bromide, PEPPSI catalyst, KOH | 4-(Arylmethyl)proline derivative | ethz.ch |
| Dibromocyclopropanation | CBr₃CO₂Na, Bu₄NBr | 5-Azaspiro[2.4]heptane derivative | nih.gov |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The 4-methylene group can function as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This class of reactions is a cornerstone for the synthesis of five-membered heterocyclic rings. nih.gov By reacting the alkene with a 1,3-dipole such as an azomethine ylide, complex polycyclic pyrrolidine structures can be assembled with high stereocontrol. nih.gov
The dibromocyclopropanation reaction discussed previously can also be classified as a [2+1] cycloaddition, where the alkene reacts with a carbene to form a three-membered ring. This specific application underscores the utility of the 4-methylene group in constructing spirocyclic systems, which are of significant interest in drug discovery due to their conformational rigidity and three-dimensional structure. nih.gov
Reactivity of the tert-Butyl Ester and N-Boc Groups
The tert-butoxycarbonyl (Boc) and tert-butyl ester groups are common protecting groups in amino acid and peptide synthesis. Their primary role is to mask the reactivity of the amine and carboxylic acid functionalities, respectively. A key aspect of their utility is the ability to remove them selectively under different conditions, allowing for the sequential elaboration of the molecule.
Transesterification and Amidation Reactions
The tert-butyl ester of N-Boc-4-methylene-L-prolinate can undergo transformations typical for sterically hindered esters, primarily hydrolysis to the corresponding carboxylic acid. Basic hydrolysis of the tert-butyl ester using potassium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water effectively yields N-Boc-4-methylene-L-proline. nih.govyoutube.com This carboxylic acid serves as a versatile precursor for further reactions.
Once the free carboxylic acid is obtained, it can be readily converted to other esters or amides. For instance, the synthesis of the benzyl (B1604629) ester has been reported by reacting the carboxylic acid with benzyl bromide in the presence of cesium carbonate. nih.gov While direct transesterification of the tert-butyl ester is challenging due to steric hindrance and the stability of the tert-butyl cation, acid-catalyzed methods could potentially be employed.
Similarly, direct amidation from the tert-butyl ester is not commonly reported. The more practical route involves the initial hydrolysis to the carboxylic acid, followed by standard peptide coupling reactions. The carboxylic acid can be activated with coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or converted to an acid chloride to facilitate amide bond formation with a variety of amines. beilstein-journals.orgnih.govorgsyn.org
Table 1: Selected Transformations of the Carboxyl Group
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | KOH, MeOH/THF/H₂O, rt | N-Boc-4-methylene-L-proline | 78% | nih.govyoutube.com |
| N-Boc-4-methylene-L-proline | Benzyl bromide, Cs₂CO₃, DMF, rt | Benzyl N-Boc-4-methylene-L-prolinate | 79% | nih.gov |
Derivatization to Other Functionalized Proline Analogs
The exocyclic double bond in this compound is the key functional group for derivatization into other 4-substituted proline analogs. Its reactivity mirrors that of other terminal alkenes, allowing for a variety of addition and oxidation reactions.
Synthesis of 4-Substituted Prolines (e.g., Fluoro-, Hydroxy-, Oxo-Proline Derivatives)
4-Oxo-Proline Derivatives: The synthesis of N-Boc-4-oxo-L-proline tert-butyl ester can be achieved through the oxidative cleavage of the methylene (B1212753) group. A standard and effective method for this transformation is ozonolysis. masterorganicchemistry.comyoutube.com This reaction involves the treatment of the alkene with ozone (O₃) at low temperature, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to yield the corresponding ketone. masterorganicchemistry.comyoutube.com This provides a direct route from the 4-methylene scaffold to the versatile 4-oxo intermediate.
4-Hydroxy-Proline Derivatives: The methylene group can be converted to a hydroxyl group through several established methods.
Hydroboration-Oxidation: This two-step procedure provides a route to 4-(hydroxymethyl)-L-proline derivatives. The reaction of the alkene with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol. masterorganicchemistry.comnih.govyoutube.com This method is known for its high regioselectivity and stereoselectivity (syn-addition). masterorganicchemistry.com
Dihydroxylation: The synthesis of 4-hydroxy-4-(hydroxymethyl)-L-proline derivatives can be accomplished via dihydroxylation of the double bond. Asymmetric dihydroxylation using Sharpless conditions (catalytic osmium tetroxide with a chiral ligand) can produce diols with high enantiomeric excess. beilstein-journals.org
4-Fluoro-Proline Derivatives: The direct conversion of the methylene group to a fluoro or difluoro moiety is a more challenging transformation. While syntheses of 4-fluoroprolines typically start from 4-hydroxyproline (B1632879), the addition of hydrogen fluoride (B91410) (HF) across the double bond of the 4-methylene derivative presents a potential, albeit complex, route. masterorganicchemistry.comrutgers.edunih.govresearchgate.net Such hydrofluorination reactions often require specialized reagents, such as triethylamine (B128534) trihydrogenfluoride in combination with a strong acid, and their success is highly substrate-dependent. youtube.com The formation of 4,4-difluoro-L-proline derivatives from the 4-methylene precursor is not a direct conversion and would likely proceed through the 4-oxo intermediate. ossila.com
Formation of Spirocyclic and Bicyclic Proline Scaffolds
The exocyclic double bond of this compound is an excellent handle for the construction of spirocyclic systems via cyclopropanation reactions. A notable example is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral agent ledipasvir. nih.govyoutube.com
Direct cyclopropanation using the Simmons-Smith reaction was found to result in complex mixtures. youtube.com A more successful, high-yielding sequence involves a two-step process:
Dibromocyclopropanation: The reaction of this compound with dibromocarbene, generated in situ from sodium tribromoacetate (CBr₃CO₂Na), yields the corresponding dibromocyclopropane adduct as a mixture of diastereomers. nih.gov
Reductive Debromination: The resulting dibromo derivative undergoes reductive debromination. While radical reduction with tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) is effective, hydrogenolysis over a palladium on carbon (Pd/C) catalyst was found to give superior results and yield the final spirocyclic product. nih.gov
This sequence provides an efficient pathway to valuable spirocyclic proline analogs.
Table 2: Synthesis of a Spirocyclic Proline Scaffold
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| Dibromocyclopropanation | This compound | CBr₃CO₂Na, Bu₄NBr, CH₂Cl₂, 70 °C | Dibromocyclopropanated tert-butyl ester | 73% | nih.gov |
| Hydrolysis | Dibromocyclopropanated tert-butyl ester | KOH, MeOH/THF/H₂O, rt | Dibromocyclopropanated carboxylic acid | 80% | nih.govyoutube.com |
| Reductive Debromination | Dibromocyclopropanated carboxylic acid | H₂, 10% Pd/C, 40 °C | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83% | nih.gov |
Mechanistic Investigations of Key Reaction Pathways
The key transformations of this compound proceed through well-established reaction mechanisms.
The dibromocyclopropanation reaction involves the formation of a highly reactive dibromocarbene (:CBr₂) intermediate. Sodium tribromoacetate decomposes upon heating to generate the tribromomethyl anion (⁻CBr₃), which then undergoes α-elimination, losing a bromide ion to form the neutral dibromocarbene. masterorganicchemistry.com This electrophilic carbene then undergoes a concerted [1+2] cycloaddition with the nucleophilic π-bond of the methylene group. youtube.commasterorganicchemistry.com This concerted mechanism explains the stereospecificity often observed in carbene additions to alkenes.
The subsequent reductive debromination can proceed via different pathways depending on the reagents used.
When using tris(trimethylsilyl)silane , the reaction follows a radical chain mechanism. A radical initiator (like AIBN) abstracts a hydrogen atom from the silane (B1218182) to generate a silyl (B83357) radical. This radical then abstracts a bromine atom from the dibromocyclopropane, creating a cyclopropyl (B3062369) radical and a silylbromide. The cyclopropyl radical then abstracts a hydrogen atom from another molecule of the silane, yielding the final product and regenerating the silyl radical to propagate the chain.
Hydrogenolysis over a palladium catalyst involves the oxidative addition of a carbon-bromine bond to the palladium surface, followed by reaction with hydrogen and subsequent reductive elimination to form the C-H bond and regenerate the catalyst.
The proposed ozonolysis to form the 4-oxo derivative proceeds via the Criegee mechanism. masterorganicchemistry.com This involves a [3+2] cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a carbonyl oxide and a carbonyl compound, which then recombine in a different orientation to form the more stable secondary ozonide (1,2,4-trioxolane). Reductive workup then cleaves this ozonide to furnish the final ketone product. masterorganicchemistry.com
Applications in Complex Organic Synthesis and Target Molecule Construction
Chiral Building Block in Natural Product Total Synthesis
The rigid, stereodefined pyrrolidine (B122466) core of tert-butyl N-Boc-4-methylene-L-prolinate makes it an ideal starting material for the synthesis of intricate molecules, particularly those containing nitrogen heterocycles, which are common motifs in natural products.
While direct total syntheses of complex alkaloids from this specific prolinate are not extensively documented, its utility lies in the strategic functionalization of the 4-methylene group to generate advanced heterocyclic intermediates. The exocyclic double bond serves as a synthetic handle for introducing a wide range of substituents at the C4 position of the proline ring.
A notable strategy involves a hydroboration-Suzuki cross-coupling sequence. ethz.ch The 4-methylene group undergoes hydroboration, typically with 9-borabicyclo[3.3.1]nonane (9-BBN), to form a stable organoborane intermediate. ethz.ch This intermediate can then participate in palladium-catalyzed Suzuki cross-coupling reactions with various aryl halides. This method allows for the direct installation of diverse aromatic and heteroaromatic moieties at the 4-position, yielding a library of 4-(arylmethyl)proline derivatives. ethz.ch These products, as complex nitrogen heterocycles, are valuable precursors for synthesizing alkaloid-like structures and other biologically active compounds.
Table 1: Synthesis of 4-(Arylmethyl)proline Derivatives via Suzuki Coupling
| Aryl Halide | Catalyst | Product | Yield |
|---|---|---|---|
| 2-Bromonaphthalene | PEPPSI™-IPr | tert-butyl (2S,4R)-1-(tert-butoxycarbonyl)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylate | 78% |
| 4-Bromobiphenyl | PEPPSI™-IPr | tert-butyl (2S,4R)-4-([1,1'-biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | 82% |
| 1-Bromo-4-(trifluoromethyl)benzene | PEPPSI™-IPr | tert-butyl (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylate | 75% |
Data sourced from research on synthetic routes to arylmethyl proline derivatives. ethz.ch
A significant application of this compound is in the construction of spirocyclic systems, which are integral to several complex bioactive molecules. The compound is a key precursor in the industrial synthesis of the antiviral agent Ledipasvir, used to treat Hepatitis C virus (HCV) infections. nih.govub.edu
The synthesis targets (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a core component of Ledipasvir. nih.gov In this process, the 4-methylene group of the proline derivative undergoes a cyclopropanation reaction. While classical Simmons-Smith conditions often lead to complex mixtures, alternative methods have been developed to achieve this transformation efficiently. nih.gov This reaction converts the exocyclic double bond into a spiro-fused cyclopropane (B1198618) ring, thereby creating a rigid, three-dimensional polycyclic framework from a relatively simple starting material. nih.govresearchgate.net This transformation highlights the compound's value in building complex and medicinally relevant scaffolds. ub.eduresearchgate.net
Contribution to Asymmetric Catalysis
The L-proline scaffold is a cornerstone of organocatalysis. wikipedia.orgresearchgate.net Derivatives of proline are extensively explored to fine-tune catalytic activity, selectivity, and solubility. organic-chemistry.org
L-proline and its derivatives function as powerful organocatalysts by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. wikipedia.orgnih.gov The conformational rigidity and inherent chirality of the pyrrolidine ring are crucial for inducing high levels of stereoselectivity in chemical reactions. wikipedia.org
This compound represents an advanced building block for creating new generations of organocatalysts. The 4-methylene group provides a specific site for chemical modification, allowing for the attachment of other functional groups (e.g., hydrogen-bond donors like thioureas, or bulky steric modifiers) to create bifunctional or sterically demanding catalysts. organic-chemistry.org The development of proline derivatives with substituents at the C4 position is a common strategy to modulate the catalyst's stereochemical environment and enhance its performance in asymmetric transformations. nih.gov While specific, named organocatalysts derived directly from this compound are not yet widely reported, its potential lies in serving as a versatile precursor for catalyst discovery and optimization. organic-chemistry.org
The fundamental proline core structure is renowned for its ability to catalyze a broad array of enantioselective reactions. These transformations are central to modern organic synthesis for the construction of chiral molecules. The development of derivatives like this compound is driven by the need to expand the scope and efficiency of these core reactions. Key examples of proline-catalyzed reactions include:
Aldol (B89426) Reactions: The direct, asymmetric aldol reaction between ketones and aldehydes is one of the landmark achievements of proline catalysis, providing access to chiral β-hydroxy ketones with high enantioselectivity. wikipedia.org
Mannich Reactions: Proline effectively catalyzes the three-component Mannich reaction of an aldehyde, an amine, and a ketone, yielding chiral β-amino carbonyl compounds. wikipedia.org
Michael Additions: The conjugate addition of ketones or aldehydes to nitroalkenes and other Michael acceptors is efficiently promoted by proline and its derivatives, enabling the formation of chiral C-C bonds. researchgate.netscilit.com
Table 2: Representative Enantioselective Reactions Catalyzed by the L-Proline Scaffold
| Reaction Type | Reactants | Product Type | Key Bond Formed |
|---|---|---|---|
| Aldol Reaction | Ketone + Aldehyde | β-Hydroxy Ketone | C-C |
| Mannich Reaction | Ketone + Aldehyde + Amine | β-Amino Ketone | C-C |
| Michael Addition | Ketone + Nitroalkene | γ-Nitro Ketone | C-C |
| α-Amination | Aldehyde + Azodicarboxylate | α-Amino Aldehyde | C-N |
This table summarizes well-established applications of the parent L-proline catalytic motif. wikipedia.org
Precursor to Biologically Relevant Scaffolds and Chemical Probes
This compound is a valuable starting material in medicinal chemistry for the synthesis of compounds with significant biological activity. ub.edunih.gov Its primary role is to provide a conformationally constrained, chiral scaffold that can be elaborated into more complex structures designed to interact with biological targets.
The most prominent example is its use in the synthesis of Ledipasvir. nih.gov The resulting spirocyclic proline analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a non-natural amino acid that imparts critical conformational constraints on the final drug molecule. ub.edu These constraints are essential for high-affinity binding to the hepatitis C virus (HCV) non-structural protein 5A (NS5A), thereby inhibiting viral replication. nih.govresearchgate.net The successful application in this context underscores the compound's importance as a precursor to sophisticated scaffolds in modern drug discovery. ub.edunih.gov
Constrained Amino Acid Derivatives
This compound serves as a versatile precursor for a diverse array of conformationally constrained proline analogs. The presence of the exocyclic methylene (B1212753) group provides a reactive handle for various chemical transformations, allowing for the stereocontrolled introduction of substituents at the 4-position of the proline ring. This capability is of paramount importance in medicinal chemistry, where the conformational restriction of amino acid residues within a peptide can lead to enhanced biological activity, selectivity, and metabolic stability.
One of the key applications of this compound is in the synthesis of spirocyclic proline derivatives. For instance, it is a crucial starting material in the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the hepatitis C virus (HCV) inhibitor, ledipasvir. nih.gov The synthesis involves the transformation of the 4-methylene group into a spirocyclopropane ring, which imparts a high degree of conformational rigidity to the resulting molecule.
Furthermore, the double bond in this compound is susceptible to a range of addition reactions, including Michael additions and cycloadditions. These reactions enable the diastereoselective synthesis of various 4-substituted proline analogs with a wide range of functional groups. nih.gov For example, the conjugate addition of nucleophiles to the activated methylene group can introduce alkyl, aryl, or heteroatomic substituents. Cycloaddition reactions, such as [2+2] cycloadditions with ketenes, can be employed to construct spiro-β-lactam systems, which are themselves valuable precursors for other modified proline derivatives. nih.gov
The ability to generate a library of stereochemically defined 4-substituted prolines from a common precursor like this compound is a powerful tool in drug discovery. It allows for the systematic exploration of the structure-activity relationship (SAR) of peptides and peptidomimetics by fine-tuning the conformational properties of the proline residue.
Scaffolds for Protease Inhibitors and Related Molecular Targets
The conformationally constrained nature of proline and its derivatives makes them ideal scaffolds for the design of enzyme inhibitors, particularly protease inhibitors. The rigid pyrrolidine ring can effectively mimic the transition state of peptide bond hydrolysis, leading to potent and selective inhibition. This compound and its derivatives have been instrumental in the development of several clinically significant protease inhibitors.
A prominent example is the aforementioned HCV NS3/4A protease inhibitor, ledipasvir. The spirocyclic proline analog derived from this compound plays a crucial role in orienting the other pharmacophoric elements of the inhibitor for optimal binding to the enzyme's active site. nih.gov Similarly, the unique spirocyclic proline moiety in the HCV protease inhibitor grazoprevir (B560101) (MK-5172) was designed to rigidify the inhibitor's conformation, thereby reducing the entropic penalty upon binding and enhancing its potency. nih.gov
The rationale behind using such constrained proline scaffolds lies in their ability to pre-organize the inhibitor into a bioactive conformation. This pre-organization minimizes the conformational changes required for binding, leading to a more favorable binding affinity. The 4-position of the proline ring is often a key site for introducing substituents that can interact with specific pockets within the enzyme's active site, further enhancing potency and selectivity. The synthetic accessibility of diverse 4-substituted prolines from this compound facilitates the exploration of these interactions and the optimization of inhibitor design. nih.gov
Utility in Peptidomimetic Chemistry
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a valuable tool in peptidomimetic chemistry due to its ability to introduce conformational constraints into peptide chains and to serve as a platform for the synthesis of modified peptides and peptide conjugates.
Incorporation into Peptide Chains for Conformational Control
The incorporation of 4-substituted proline derivatives into peptide sequences is a well-established strategy for controlling their secondary structure. The substituents at the 4-position of the proline ring influence the puckering of the pyrrolidine ring (Cγ-endo or Cγ-exo) and the cis-trans isomerization of the preceding amide bond. nih.govnih.gov These conformational preferences, in turn, can stabilize or destabilize specific secondary structures, such as β-turns and polyproline helices. nih.gov
The 4-methylene group in this compound can be considered a precursor to a variety of other 4-substituents. By incorporating this residue into a peptide and then modifying the double bond, chemists can systematically alter the peptide's conformation and study the resulting effects on its biological activity. Spectroscopic techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze the conformational changes induced by the incorporation of these modified proline residues. nih.govresearchgate.net For example, the "proline editing" approach allows for the on-resin modification of a 4-hydroxyproline (B1632879) residue (which can be derived from a 4-methylene precursor) into a wide range of 4-substituted prolines, enabling a detailed investigation of their conformational effects within a peptide context. nih.govacs.org
Synthesis of Modified Peptides and Peptide Conjugates
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of this compound makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols. rsc.org This allows for its straightforward incorporation into peptide chains. The exocyclic methylene group then serves as a unique functional handle for post-synthetic modifications, leading to the creation of modified peptides and peptide conjugates with novel properties.
The double bond can be subjected to a variety of chemical reactions, such as oxidation, reduction, or addition reactions, to introduce new functional groups into the peptide. For instance, the methylene group can be converted to a ketone, which can then be used for bioconjugation via oxime ligation. nih.gov This approach allows for the site-specific attachment of labels, drugs, or other molecules to the peptide.
Furthermore, the "proline editing" strategy, which starts from a 4-hydroxyproline residue that can be accessed from a 4-methylene precursor, enables the synthesis of peptides with a vast array of functionalities at the 4-position. These functionalities can include reactive handles for bioorthogonal chemistry, such as azides and alkynes, which can be used for click chemistry-based conjugation. acs.org This versatility makes this compound a valuable building block for the construction of complex and functional peptide-based molecules for various applications in chemical biology and drug delivery.
Advanced Analytical and Computational Studies
Spectroscopic Techniques for Stereochemical Elucidation
The precise determination of the three-dimensional structure and enantiomeric purity of tert-butyl N-Boc-4-methylene-L-prolinate is fundamental to its application in stereoselective synthesis. Advanced spectroscopic and chromatographic methods are indispensable tools for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of proline derivatives. scielo.br The separation of enantiomers is achieved using chiral stationary phases (CSPs) that interact diastereomerically with the two enantiomers of the analyte. Macrocyclic glycopeptide-based CSPs are particularly effective for the analysis of N-protected amino acids like N-Boc derivatives. sigmaaldrich.com
In the context of synthesizing the (S)-4-methyleneproline scaffold, the enantiomeric purity of the product is a critical quality attribute. While direct HPLC analysis data for this compound is not extensively published, a closely related derivative, the benzyl (B1604629) ester of N-Boc-4-methylene-L-proline, has been analyzed to confirm the enantiopurity of the synthetic route. nih.gov The analysis demonstrated a high enantiomeric ratio (95:5), confirming the effectiveness of the enantioselective synthesis. nih.gov The conditions for such an analysis typically involve a specialized chiral column and a mobile phase consisting of a mixture of alkanes and alcohols. nih.gov
Table 1: Example HPLC Conditions for Chiral Purity Analysis of a Related N-Boc-4-methylene-proline Derivative This interactive table summarizes typical parameters used in chiral HPLC for assessing the enantiomeric excess of compounds structurally similar to this compound.
| Parameter | Value | Reference |
| Column | CHIRALPAK® IC (0.46 cm × 25 cm) | nih.gov |
| Mobile Phase | Hexanes/Isopropanol (92:8) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Result | 95:5 enantiomeric ratio | nih.gov |
| Retention Times | tR = 9.27 min (major), tR = 9.97 min (minor) | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For proline derivatives, NMR is essential not only for confirming the chemical structure but also for investigating the conformation of the pyrrolidine (B122466) ring and the configuration of its substituents.
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo. nih.gov The equilibrium between these conformers is influenced by the substituents on the ring. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe spatial proximities between protons, providing crucial data to assign the ring's preferred conformation and the relative stereochemistry of its substituents.
Furthermore, the presence of the N-Boc group results in the existence of two rotamers due to restricted rotation around the carbamate (B1207046) C-N bond. This phenomenon is often observed in the NMR spectrum as a doubling of certain signals. nih.gov For instance, the 13C NMR spectrum of a related N-Boc protected 4-methylene proline derivative showed distinct signals for the major and minor rotamers for nearly every carbon atom. nih.gov The use of a tert-butyl group can also serve as a sensitive probe in NMR studies due to its sharp and intense signal, which can provide information on molecular dynamics even in large systems. nih.gov
Table 2: Representative 13C NMR Data Showing Rotamers in a Related Proline Derivative This table presents selected 13C NMR chemical shift data for the benzyl ester of N-Boc-4-methylene-L-proline, illustrating the presence of major and minor rotamers.
| Carbon Atom | Major Rotamer (δ, ppm) | Minor Rotamer (δ, ppm) | Reference |
| C=O (ester) | 172.7 | 172.4 | nih.gov |
| C=O (Boc) | 153.7 | 154.3 | nih.gov |
| C (quaternary, Boc) | 79.9 | 79.8 | nih.gov |
| C2 (α-carbon) | 59.7 | 59.3 | nih.gov |
| C5 | 53.6 | 54.0 | nih.gov |
| CH3 (Boc) | 28.2 | 28.4 | nih.gov |
Computational Chemistry and Quantum Mechanical Calculations
Computational methods provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. For a molecule like this compound, these tools are invaluable for understanding reaction mechanisms and predicting stereochemical outcomes.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies. For reactions involving proline derivatives, such as the proline-catalyzed aldol (B89426) reaction, DFT has been instrumental in explaining the role of the catalyst and the origin of stereoselectivity. researchgate.net
In the case of this compound, DFT calculations could be employed to study the mechanism of reactions involving the exocyclic double bond, such as electrophilic additions, hydrogenations, or cycloadditions. For example, modeling the approach of an electrophile to the double bond would allow for the calculation of transition state energies for addition to either face of the olefin, thereby providing a theoretical rationale for any observed diastereoselectivity. These calculations can also model the influence of solvent effects on the reaction pathway. mdpi.com
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. A key application is the prediction of stereoselectivity in chemical reactions. The stereochemical outcome of reactions involving proline derivatives, such as the alkylation of proline enolates, is highly dependent on factors like the N-protecting group and the ester group. nih.gov
For this compound, molecular modeling could be used to predict the facial selectivity of reactions at the C2 position (α-alkylation) or at the exocyclic methylene (B1212753) group. By building a model of the corresponding enolate, one can visualize the steric hindrance imposed by the N-Boc and tert-butyl ester groups. This steric environment dictates the preferred trajectory of an incoming electrophile, allowing for a qualitative and quantitative prediction of the major diastereomer formed. Such models have been used to explain why the steric bulk of the ester group can play a crucial role in enhancing selectivity. nih.gov
The biological activity and chemical reactivity of proline-containing molecules are intimately linked to the conformation of the five-membered pyrrolidine ring. nih.gov As mentioned, the ring predominantly adopts two low-energy envelope conformations: Cγ-exo (C4 atom puckered out of the plane, away from the C2 carboxyl group) and Cγ-endo (C4 atom puckered towards the C2 carboxyl group). nih.gov
Computational conformational analysis can be used to map the potential energy surface of this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a complete conformational landscape can be generated. This analysis would reveal the global minimum energy conformation as well as other low-energy local minima. It would also quantify the energy difference between the Cγ-exo and Cγ-endo puckers, predicting the dominant conformation in solution. Such studies have shown that substituents at the C4 position strongly influence the puckering preference of the pyrrolidine ring. nih.gov
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Protocols
Current synthetic routes to the 4-methyleneproline (B1208900) scaffold have made strides toward efficiency, yet there remains considerable scope for improvement in terms of sustainability and atom economy. A notable existing method involves a catalytic and enantioselective one-pot double allylic alkylation of a glycine (B1666218) imine analogue, which represents a significant advance over traditional multi-step syntheses. nih.gov However, future research will likely focus on refining these protocols to align with the principles of green chemistry.
Key areas for development include:
Catalyst Optimization: The use of phase-transfer catalysts derived from natural products like chinchonidine is a positive step. nih.gov Future work could explore reducing the catalyst loading, developing more robust and recyclable catalysts, or replacing them with earth-abundant metal catalysts or even metal-free organocatalysts to reduce cost and environmental impact.
Solvent Selection: The transition to greener solvents from chlorinated hydrocarbons or toluene, which are often used in current methods, is a critical goal. nih.gov Research into benign alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could drastically improve the environmental profile of the synthesis.
Waste Reduction: A primary goal is to design synthetic pathways that minimize the formation of byproducts. Atom-economical reactions, such as cycloadditions or rearrangements that incorporate most or all of the atoms from the starting materials into the final product, are highly desirable. Investigating alternative starting materials that lead to fewer waste streams is another important direction. For instance, processes developed for other functionalized prolines that emphasize chromatography-free purification could serve as a model. acs.org
Table 1: Potential Strategies for Sustainable Synthesis
| Strategy | Current Approach | Future Direction | Anticipated Benefit |
| Catalysis | Chinchonidine-derived catalyst under phase transfer conditions. nih.gov | Lower catalyst loading; recyclable organocatalysts; earth-abundant metal catalysts. | Reduced cost, lower toxicity, improved process sustainability. |
| Solvents | Toluene, Dichloromethane (CH₂Cl₂). nih.gov | Water, bio-renewable solvents (e.g., 2-MeTHF, Cyrene). | Reduced environmental impact and improved process safety. |
| Atom Economy | Multi-component alkylation. nih.gov | Cycloaddition reactions; tandem reactions; enzymatic synthesis. | Higher efficiency, minimal stoichiometric byproducts, reduced waste. |
Exploration of Novel Reactivity and Catalytic Cycles
The exocyclic double bond in tert-butyl N-Boc-4-methylene-L-prolinate is a key functional handle that invites the exploration of new chemical transformations. While its role as a precursor for creating other 4-substituted prolines is established, its full reactive potential remains largely untapped. nih.gov
Future research could investigate:
Novel Transformations: The methylene (B1212753) group is an ideal substrate for a variety of modern organic reactions. Potential areas of exploration include asymmetric hydrogenation, hydroformylation, various cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions), and olefin metathesis to generate novel and complex proline-based structures.
Michael Addition Reactions: The electron-withdrawing nature of the adjacent ester group could activate the double bond for Michael additions, allowing for the conjugate addition of various nucleophiles to create diverse 4-substituted proline derivatives. L-proline itself is a known catalyst for such reactions, suggesting intriguing possibilities for auto-catalytic or derivative-catalyzed processes. researchgate.net
New Catalytic Cycles: The development of the initial enantioselective synthesis relied on a specific catalytic cycle involving a chiral phase-transfer catalyst. nih.gov A significant opportunity lies in designing new catalytic cycles that utilize the unique stereoelectronic properties of the 4-methylene-L-prolinate scaffold. This could involve using the compound itself as a chiral ligand for a metal catalyst or as a precursor to a novel organocatalyst, expanding the toolkit of asymmetric synthesis. tandfonline.com
Integration into Automated and High-Throughput Synthesis Platforms
The demand for diverse libraries of complex molecules for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. This compound is an excellent candidate for integration into these systems.
Solid-Phase Synthesis and "Proline Editing": An emerging strategy known as "proline editing" allows for the incorporation of a hydroxyproline (B1673980) residue into a peptide via standard solid-phase peptide synthesis (SPPS), followed by on-resin modification of the hydroxyl group to generate a diverse array of 4-substituted prolines. nih.gov The 4-methylene group offers a versatile anchor point for similar on-resin modifications. An automated platform could synthesize a peptide containing the 4-methyleneproline core and then subject it to a battery of parallel reactions (e.g., additions, oxidations) to rapidly generate a library of peptides with unique functionalities.
Combinatorial Libraries: High-throughput methods used to generate and screen large libraries of cyclic peptides could readily incorporate this compound. researchgate.netnih.gov Its rigid structure can impart specific conformational constraints, while the methylene group provides a site for diversification, leading to the discovery of novel bioactive molecules. sigmaaldrich.com
Table 2: High-Throughput Synthesis Applications
| Platform | Application for this compound | Potential Outcome |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Incorporation as a building block followed by on-resin modification of the methylene group. nih.gov | Rapid generation of peptide libraries with diverse 4-position functionalities for screening. |
| High-Throughput Screening (HTS) | Use in combinatorial synthesis of peptide and small molecule libraries. researchgate.netnih.gov | Discovery of new ligands, enzyme inhibitors, or bioactive compounds. |
| Flow Chemistry | Development of continuous flow processes for synthesis and derivatization. | Improved safety, scalability, and efficiency compared to batch processing. |
Application in Advanced Materials and Supramolecular Chemistry
The rigid, chiral pyrrolidine (B122466) ring of proline and its derivatives makes them exceptional building blocks, or "tectons," for constructing ordered molecular assemblies. nih.gov The specific structure of this compound offers unique advantages for materials science.
Polymer Chemistry: The olefinic handle of the methylene group is suitable for polymerization reactions. It could be used as a monomer in radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) to create novel side-chain functionalized polymers. The resulting polymers would possess chiral, conformationally restricted proline units, potentially leading to materials with unique chiroptical properties, applications in chiral separations, or as scaffolds in biomaterials. While related proline derivatives have been suggested for incorporation into polymers, the specific reactivity of the methylene variant is a key area for future work. chemimpex.com
Supramolecular Self-Assembly: Proline-based peptides are known to form well-defined helical structures that can self-assemble into complex supramolecular frameworks, driven by interactions like hydrogen bonding. nih.govacs.org The 4-position of the proline ring is exposed on the exterior of these helices, making it an ideal site for functionalization to control the topology of the resulting network. nih.govacs.org The methylene group can be functionalized post-assembly or used to link helical units together, paving the way for the rational design of novel hydrogels, porous materials, and nanoscale structures.
Biomaterials: The ability to create polymers and self-assembling systems based on an amino acid derivative opens doors in biomaterials science. Potential applications include the development of biocompatible hydrogels for drug delivery or tissue engineering, where the proline scaffold provides structural integrity and the functionalized methylene group can be used to attach bioactive molecules or tune material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for introducing the N-Boc protecting group onto 4-methylene-L-prolinate derivatives?
- Methodological Answer : The N-Boc protection can be efficiently achieved using a water-mediated, catalyst-free protocol. A typical procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in aqueous media at room temperature for 12–24 hours. This method avoids toxic solvents and catalysts, achieving >90% yield with minimal byproducts . For sterically hindered substrates like 4-methylene-L-proline, extending reaction time to 36 hours or using a slight excess of Boc₂O (1.2 equiv) improves conversion.
Q. How should tert-butyl N-Boc-4-methylene-L-prolinate be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 4-methylene substituent (δ ~4.8–5.2 ppm for CH₂). Conformational analysis may require low-temperature NMR (e.g., 200 K) to resolve dynamic stereochemistry .
- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹ for Boc and ester functionalities).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₅NO₄: calc. 284.1856, observed 284.1853).
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, heat, or acidic/basic conditions, which may hydrolyze the Boc or tert-butyl ester groups. Periodic purity checks via TLC or HPLC are advised, especially after long-term storage .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the conformational equilibrium of the tert-butyl group in this compound?
- Methodological Answer : The tert-butyl group exhibits axial-equatorial isomerism in solution. DFT calculations combined with variable-temperature NMR (e.g., 200–300 K) reveal that polar solvents (e.g., DMSO, MeCN) stabilize the equatorial conformer due to dipole-dipole interactions, while nonpolar solvents (e.g., C₆D₆) favor the axial form. At 298 K, the equilibrium ratio (axial:equatorial) shifts from 3:1 in C₆D₆ to 1:2 in DMSO-d₆. Explicit solvent modeling in DFT is critical to reproduce experimental trends .
Q. What experimental strategies mitigate epimerization during esterification of N-Boc-4-methylene-L-proline?
- Methodological Answer : To minimize racemization:
- Use DMF as a solvent with K₂CO₃ as a base at 0–4°C, as this suppresses enolization of the proline α-carbon .
- Avoid prolonged reaction times; monitor conversion via TLC (hexane:EtOAc = 3:1).
- For tert-butyl ester formation, employ DCC/DMAP coupling instead of acidic conditions, which risk Boc cleavage.
Q. How can discrepancies in reaction yields during scale-up synthesis be systematically addressed?
- Methodological Answer : Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical factors:
- Factors to test : Reagent stoichiometry (Boc₂O:amine ratio), solvent volume, mixing efficiency, temperature gradients.
- Example : A 2³ factorial design revealed that mixing speed (>500 rpm) and Boc₂O excess (>1.1 equiv) are key for reproducible >85% yields in scaled batches (>10 g). Contradictory literature yields often arise from unoptimized mixing or localized heating .
Q. What role does the 4-methylene substituent play in modulating peptide secondary structure?
- Methodological Answer : The 4-methylene group introduces steric constraints that alter proline ring puckering (e.g., Cγ-endo vs. Cγ-exo), affecting peptide backbone conformation. In model studies, incorporation of 4-methylene-L-prolinate derivatives into peptides induces:
- Increased α-helix stability due to restricted ϕ/ψ angles.
- Reduced β-sheet propensity in amyloidogenic sequences.
- Enhanced protease resistance , making it useful for peptidomimetic drug design .
Data Contradiction Analysis
Q. Why do some studies report variable yields for Boc protection of 4-methylene-L-prolinate derivatives?
- Resolution : Contradictions arise from differences in:
- Substrate purity : Impurities in starting materials (e.g., residual acids) can hydrolyze Boc₂O. Pre-purify via flash chromatography (SiO₂, EtOAc:hexane).
- Solvent choice : Aqueous conditions favor Boc protection but may require phase-transfer catalysts for hydrophobic substrates.
- Workup methods : Incomplete removal of urea byproducts (from DCC coupling) artificially inflates yields. Use LC-MS to quantify residual impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
